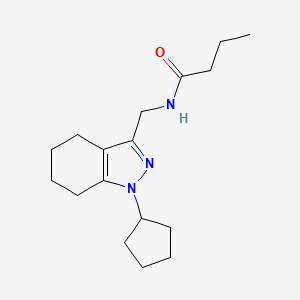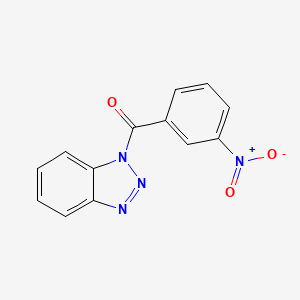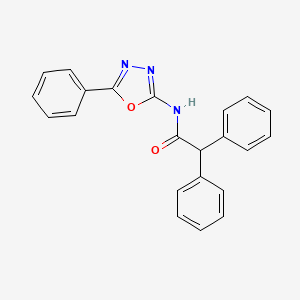![molecular formula C19H18ClN3O3S2 B2370654 N-{5-[(4-clorofenil)sulfonil]-4-[(3-metoxifenil)sulfanil]-2-pirimidinil}-N,N-dimetilamina CAS No. 478080-93-2](/img/structure/B2370654.png)
N-{5-[(4-clorofenil)sulfonil]-4-[(3-metoxifenil)sulfanil]-2-pirimidinil}-N,N-dimetilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis Energética
Descripción general: La catálisis energética implica el uso de catalizadores para mejorar los procesos de conversión de energía. Nuestro compuesto exhibe propiedades intrigantes que lo hacen relevante en este campo.
Aplicaciones:Fotocatálisis: El compuesto puede actuar como fotocatalizador, facilitando la transferencia de energía durante las reacciones impulsadas por la luz. Los investigadores exploran su potencial para la división del agua, la reducción de CO₂ y la síntesis orgánica bajo irradiación de luz visible .
Celdas de Combustible: Como catalizador, este compuesto puede mejorar el rendimiento de las celdas de combustible promoviendo reacciones de reducción de oxígeno (ORR) o reacciones de oxidación de hidrógeno (HOR). Su estructura única podría conducir a una mejor actividad electrocatalítica .
Ciencia Biológica
Descripción general: Comprender los procesos biológicos a nivel molecular es crucial para el desarrollo de fármacos, el tratamiento de enfermedades y el diagnóstico. Las propiedades de nuestro compuesto se cruzan con la investigación biológica.
Aplicaciones:Descubrimiento de Fármacos: Los investigadores investigan sus interacciones con macromoléculas biológicas (por ejemplo, proteínas, ácidos nucleicos) para identificar posibles dianas farmacológicas. Los estudios computacionales y los ensayos in vitro exploran la afinidad de unión y la selectividad .
Agentes Anticancerígenos: Los grupos sulfonamida y pirimidina del compuesto sugieren una posible actividad anticancerígena. Los estudios se centran en sus efectos sobre la viabilidad celular, la apoptosis y la regulación del ciclo celular .
Inhibición Enzimática: Al dirigirse a enzimas específicas, este compuesto podría modular las vías bioquímicas. Los investigadores exploran sus efectos inhibitorios sobre las enzimas involucradas en enfermedades como el Alzheimer o el cáncer .
Ciencia de los Materiales
Descripción general: La ciencia de los materiales investiga nuevos materiales para diversas aplicaciones. La estructura y las propiedades de nuestro compuesto lo hacen relevante en este campo.
Aplicaciones:Semiconductores Orgánicos: Los investigadores estudian sus propiedades electrónicas para su uso en transistores de efecto de campo orgánico (OFET), diodos orgánicos emisores de luz (OLED) y células solares .
Sensores: Las interacciones del compuesto con los analitos (por ejemplo, gases, iones) podrían conducir a sensores sensibles y selectivos. Las aplicaciones incluyen el monitoreo ambiental y el diagnóstico médico .
En resumen, nuestro compuesto conecta la catálisis energética, la ciencia biológica y la ciencia de los materiales. Sus aplicaciones multifacéticas resaltan su posible impacto en diversas disciplinas. ¡Tenga en cuenta que la investigación en curso puede descubrir usos adicionales, así que esté atento a los próximos desarrollos!
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-23(2)19-21-12-17(28(24,25)16-9-7-13(20)8-10-16)18(22-19)27-15-6-4-5-14(11-15)26-3/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZNYZGOVEHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2370573.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)

![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2370584.png)

![6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2370586.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)

![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)

